2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
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Overview
Description
2-[2-(1-Benzyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone is a complex organic compound that features both indole and quinazolinone moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the indole ring system is particularly noteworthy due to its prevalence in many natural products and its role in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Benzyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a quinazolinone precursor under specific conditions. For instance, the reaction may involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Benzyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and quinazolinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, ethanol, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
2-[2-(1-Benzyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1-Benzyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazolinone ring system may also contribute to the compound’s biological effects by interacting with different cellular components .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole ring system.
Quinazolinone derivatives: Compounds such as quinazoline and its analogs are structurally related.
Uniqueness
What sets 2-[2-(1-Benzyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone apart is the combination of both indole and quinazolinone moieties in a single molecule. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C28H25N3O2 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[(E)-2-(1-benzylindol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C28H25N3O2/c32-18-8-17-31-27(29-25-13-6-4-12-24(25)28(31)33)16-15-22-20-30(19-21-9-2-1-3-10-21)26-14-7-5-11-23(22)26/h1-7,9-16,20,32H,8,17-19H2/b16-15+ |
InChI Key |
BUZHOEPRVJYIBA-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/C4=NC5=CC=CC=C5C(=O)N4CCCO |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC4=NC5=CC=CC=C5C(=O)N4CCCO |
Origin of Product |
United States |
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